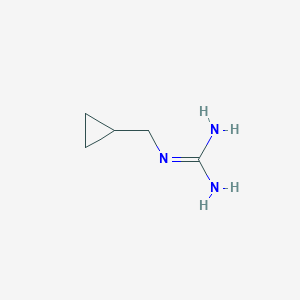
1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for 1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride is 1S/C5H10N2O2.ClH/c6-4(9)5(7)1-3(8)2-5;/h3,8H,1-2,7H2,(H2,6,9);1H . This indicates that the molecule has a cyclobutane ring with an amino group and a carboxamide group attached to the same carbon atom, and a hydroxyl group attached to a different carbon atom in the ring .Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature . Its molecular weight is 180.63 .Scientific Research Applications
Imaging and Diagnosis
1-Amino-3-hydroxycyclobutane-1-carboxamide hydrochloride has been utilized in the field of medical imaging. It serves as a precursor in the synthesis of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), a compound used in tumor imaging with positron emission tomography (PET) (McConathy et al., 2003). FACBC has shown promise in the visualization of tumors, contributing significantly to the field of oncological diagnostics.
Chemical Synthesis
The compound plays a role in chemical synthesis, specifically in the production of various amino acid derivatives. It is involved in the synthesis of compounds like 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, which are synthesized through photochemical routes. These processes are crucial in creating a diverse range of molecular structures for further research and potential pharmaceutical applications (Chang et al., 2018).
Molecular and Structural Analysis
1-Amino-3-hydroxycyclobutane-1-carboxamide hydrochloride is used in the study of molecular and structural properties of related compounds. For instance, it aids in the understanding of conformational properties of amino acids, as seen in studies using quantum mechanical calculations to determine the conformational preferences of its derivatives (Casanovas et al., 2006). This kind of research provides valuable insights into the structural dynamics of amino acids, which is essential for drug design and protein engineering.
Development of Novel Therapeutic Agents
The compound is integral to the synthesis and evaluation of new therapeutic agents. It has been used in creating novel compounds with potential applications as antipsychotic agents (Norman et al., 1996). Such research is pivotal in the ongoing quest to discover more effective and safer drugs for various psychiatric conditions.
Exploration in Neutron Capture Therapy
Its derivatives have been synthesized for potential use in neutron capture therapy, particularly in the treatment of brain tumors. This application highlights its role in developing advanced cancer therapies (Kabalka & Yao, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower .
properties
IUPAC Name |
1-amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4(9)5(7)1-3(8)2-5;/h3,8H,1-2,7H2,(H2,6,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCKRNGUKFOLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)N)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356487.png)
![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2356489.png)
![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2356490.png)
![1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2356491.png)



![N'-cyclohexyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2356497.png)

![Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356501.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)


